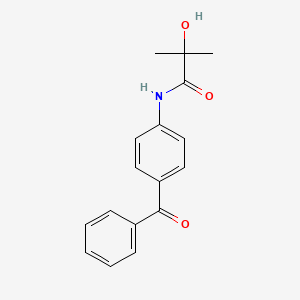
N-(4-Benzoylphenyl)-2-hydroxy-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Benzoylphenyl)-2-hydroxy-2-methylpropanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoyl group attached to a phenyl ring, which is further connected to a hydroxy-methylpropanamide moiety. The presence of these functional groups makes it an interesting subject for research in organic chemistry, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Benzoylphenyl)-2-hydroxy-2-methylpropanamide typically involves the amidation of 4-benzoylphenylamine with 2-hydroxy-2-methylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere, such as under nitrogen, and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent quality and efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: N-(4-Benzoylphenyl)-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of 2-keto-2-methylpropanamide or 2-carboxy-2-methylpropanamide.
Reduction: Formation of N-(4-benzylphenyl)-2-hydroxy-2-methylpropanamide.
Substitution: Formation of N-(4-substituted phenyl)-2-hydroxy-2-methylpropanamide derivatives.
Scientific Research Applications
N-(4-Benzoylphenyl)-2-hydroxy-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as photo-cross-linkable polymers for coatings and films
Mechanism of Action
The mechanism of action of N-(4-Benzoylphenyl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxy and amide groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- N-(4-Benzoylphenyl)acrylamide
- N-(4-Benzoylphenyl)methacrylamide
- N-(4-Benzoylphenyl)pyrrole-2-carboxamide
Comparison: N-(4-Benzoylphenyl)-2-hydroxy-2-methylpropanamide is unique due to the presence of the hydroxy-methylpropanamide moiety, which imparts distinct chemical and physical properties. Compared to N-(4-Benzoylphenyl)acrylamide and N-(4-Benzoylphenyl)methacrylamide, it has a higher degree of hydrogen bonding capability, which can influence its solubility and reactivity. Additionally, its structural features make it suitable for applications that require specific interactions with biological targets, setting it apart from other similar compounds .
Properties
CAS No. |
62100-56-5 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C17H17NO3/c1-17(2,21)16(20)18-14-10-8-13(9-11-14)15(19)12-6-4-3-5-7-12/h3-11,21H,1-2H3,(H,18,20) |
InChI Key |
ICSCBEYNCLFMOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


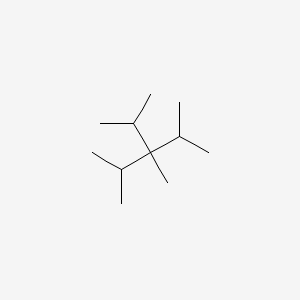
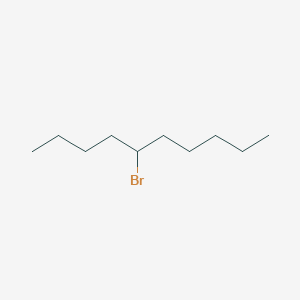
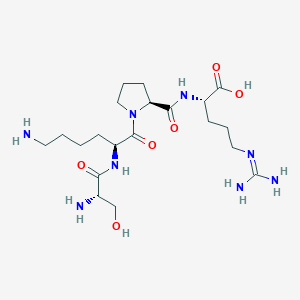
![7-[2-(Diethylamino)ethoxy]-9H-carbazol-2-OL](/img/structure/B14545014.png)
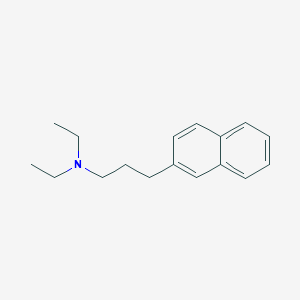
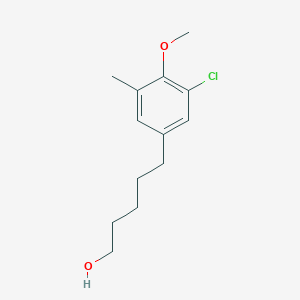
![5-Bromo-2-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B14545037.png)

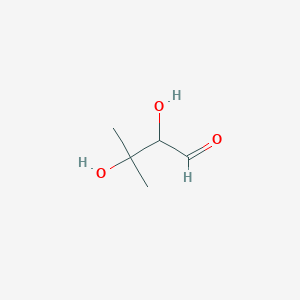
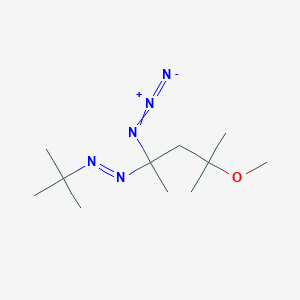
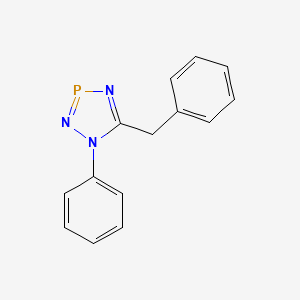
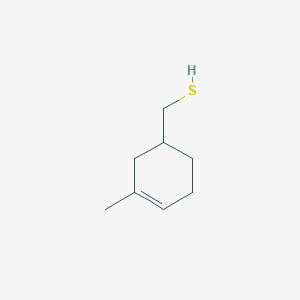
![Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane](/img/structure/B14545063.png)

